molecular formula C27H34ClNO4 B163890 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride CAS No. 139652-86-1

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride

Cat. No. B163890
M. Wt: 472 g/mol
InChI Key: GWSBQIZSTCDSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as Fasudil, is a potent Rho kinase inhibitor that has been extensively studied in the field of scientific research. Fasudil has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.

Mechanism Of Action

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride exerts its effects by inhibiting the activity of Rho kinase, a downstream effector of the small GTPase RhoA. Rho kinase plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and gene expression. Inhibition of Rho kinase by 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride results in the relaxation of smooth muscle cells, leading to vasodilation and improved blood flow. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also inhibits the activation of microglia and astrocytes, leading to reduced inflammation and neuroprotection.

Biochemical And Physiological Effects

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to have a wide range of biochemical and physiological effects, including vasodilation, neuroprotection, anti-inflammatory effects, and anti-cancer effects. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been shown to improve blood flow and reduce blood pressure by relaxing smooth muscle cells in blood vessels. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also inhibits the activation of microglia and astrocytes, leading to reduced inflammation and neuroprotection. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has several advantages for lab experiments, including its potent Rho kinase inhibitory activity, its wide range of biochemical and physiological effects, and its availability as a commercial product. However, 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also has some limitations, including its relatively high cost and potential off-target effects.

Future Directions

There are several future directions for research on 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, including its potential therapeutic effects in various diseases, its mechanism of action in different cell types, and its optimization as a therapeutic agent. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has shown promise as a potential treatment for neurological disorders, cardiovascular diseases, and cancer, and further research is needed to explore its full therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride's effects in different cell types and to optimize its pharmacological properties for clinical use.

Synthesis Methods

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride is synthesized by the reaction of 3-methylflavone with 6-bromohexanol in the presence of a base, followed by the substitution of the bromine atom with a piperidine derivative. The resulting compound is then hydrolyzed to obtain the final product, 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride hydrochloride.

Scientific Research Applications

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been extensively studied in scientific research for its potential therapeutic effects in various diseases, including cardiovascular diseases, neurological disorders, and cancer. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to have neuroprotective effects by inhibiting the activation of Rho kinase, which is involved in the development of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.

properties

CAS RN

139652-86-1

Product Name

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride

Molecular Formula

C27H34ClNO4

Molecular Weight

472 g/mol

IUPAC Name

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride

InChI

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H

InChI Key

GWSBQIZSTCDSLE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl

Other CAS RN

139652-86-1

synonyms

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride
NPC 16377
NPC-16377

Origin of Product

United States

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